molecular formula C8H10O2S B1609132 1-(Methylsulfinyl)-4-methoxybenzene CAS No. 3517-99-5

1-(Methylsulfinyl)-4-methoxybenzene

Cat. No. B1609132
CAS RN: 3517-99-5
M. Wt: 170.23 g/mol
InChI Key: XSFFUNMJITWEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfinyl)-4-methoxybenzene, also known as 1-MS-4-MO, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the family of compounds known as sulfoxides, which are characterized by their sulfur-oxygen-carbon structure. This compound has been studied for its various biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Organophosphorus Compounds Synthesis : The reaction of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, a related compound, with aromatic dihydroxy compounds demonstrates a route to synthesize 1,3,2-dioxaphospholane-2-sulfide derivatives. This pathway highlights the potential use in synthesizing organophosphorus compounds with specific structural features and functionalities (Shabana, Osman, & Atrees, 1994).

Electrosynthesis and Characterization of Polymers : The electrosynthesis of polymers from 1-methoxy-4-ethoxybenzene and related compounds in an acetonitrile solution showcases the development of soluble polymers with significant electrical conductivities. These materials possess linear and well-defined polymeric structures, suggesting applications in electronic devices and materials science (Moustafid et al., 1991).

Catalytic Conversion of Biomass : The bifunctional catalytic conversion of anisole, a methoxybenzene derivative, over a Pt/HBeta catalyst, represents a significant application in converting biomass lignin into valuable gasoline-range molecules. This process highlights the role of catalysis in sustainable energy and chemical production (Zhu et al., 2011).

Peroxymonosulfate Activation by Phenols : The study on the kinetics of reactions of peroxymonosulfate with model phenols, including methoxyphenols, provides insights into advanced oxidation processes for water treatment. The activation of peroxymonosulfate by quinone intermediates formed from methoxyphenols and the role of singlet oxygen in the degradation of pollutants elucidate the mechanisms behind the remediation of contaminated water (Zhou et al., 2017).

properties

IUPAC Name

1-methoxy-4-methylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-10-7-3-5-8(6-4-7)11(2)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFFUNMJITWEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415887
Record name 1-(Methanesulfinyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3517-99-5
Record name 4-Methoxyphenyl methyl sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3517-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methanesulfinyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methylsulfinyl)-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(Methylsulfinyl)-4-methoxybenzene
Reactant of Route 3
Reactant of Route 3
1-(Methylsulfinyl)-4-methoxybenzene
Reactant of Route 4
Reactant of Route 4
1-(Methylsulfinyl)-4-methoxybenzene
Reactant of Route 5
1-(Methylsulfinyl)-4-methoxybenzene
Reactant of Route 6
Reactant of Route 6
1-(Methylsulfinyl)-4-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.